An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-CH2CO2-NHS is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics and research tools. This molecule incorporates three key chemical features: an azide (B81097) group (N3), a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3]
The NHS ester provides a reactive handle for the facile conjugation to primary amines, which are readily available on the surface of proteins and peptides (e.g., the side chain of lysine (B10760008) residues or the N-terminus).[4][5] This reaction forms a stable amide bond. The azide group, on the other hand, is a bioorthogonal moiety that can specifically react with an alkyne-containing molecule through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] This results in the formation of a stable triazole linkage. The long, hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[3][4]
Core Properties and Specifications
The physical and chemical properties of Azido-PEG10-CH2CO2-NHS and related structures are summarized below. Data has been compiled from various suppliers and may show slight variations.
Quantitative Data for Azido-PEG10-CH2CO2-NHS
| Property | Value | Source(s) |
| Molecular Formula | C26H46N4O14 | [7] |
| Molecular Weight | 638.67 g/mol | [7] |
| Purity | >95% | [7] |
| Appearance | To be determined | [7] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Quantitative Data for Structurally Similar Linkers
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Source(s) |
| Azido-PEG10-NHS ester | C27H48N4O14 | 652.7 | >90% to 98% | [4][8] |
| Azido-PEG2-CH2CO2-NHS | C10H14N4O6 | 286.2 | 95% | [9] |
Reaction Mechanisms and Signaling Pathways
The utility of Azido-PEG10-CH2CO2-NHS is rooted in two distinct and highly efficient chemical reactions: the NHS ester-amine coupling and the azide-alkyne cycloaddition.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive group that readily acylates primary amines to form a stable amide bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in buffers with a pH range of 7.2-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[10][11]
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Azide-Alkyne Click Chemistry
Once the linker is attached to the first molecule via the NHS ester, the terminal azide group is available for reaction with an alkyne-functionalized second molecule. This can be achieved through two primary "click chemistry" pathways.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active Cu(I) oxidation state.[12][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide. The release of ring strain drives the reaction forward, making it ideal for applications in living systems where the toxicity of copper is a concern.[15][][17][18]
Caption: Two main pathways for azide-alkyne click chemistry: CuAAC and SPAAC.
Experimental Protocols
The following are detailed methodologies for the use of Azido-PEG10-CH2CO2-NHS in a typical bioconjugation workflow.
Protocol 1: Labeling of a Protein with Azido-PEG10-CH2CO2-NHS
This protocol describes the initial step of conjugating the linker to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Azido-PEG10-CH2CO2-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[11]
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG10-CH2CO2-NHS reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[11]
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved Azido-PEG10-CH2CO2-NHS reagent. The optimal molar ratio may need to be determined empirically for each protein.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Azido-PEG10-CH2CO2-NHS. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG10-CH2CO2-NHS and reaction byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized protein to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and a 2-5 fold molar excess of the alkyne-containing molecule in PBS buffer.
-
Catalyst Preparation: Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water). In a separate tube, premix CuSO4 and the ligand. For example, mix 2.5 µl of 20 mM CuSO4 with 5.0 µl of 50 mM THPTA.[12]
-
Reaction Initiation: Add the premixed catalyst solution to the protein-alkyne mixture. The final concentration of CuSO4 is typically between 0.05 and 0.25 mM.[12]
-
Reduction: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Experimental Workflow: PROTAC Synthesis
Azido-PEG10-CH2CO2-NHS is particularly well-suited for the modular synthesis of PROTACs. A typical workflow involves the separate synthesis of a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase, one of which is functionalized with a primary amine and the other with an alkyne.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. Buy Azido-PEG1-CH2CO2-NHS | 1480545-09-2 | >95% [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Azido-PEG2-CH2CO2-NHS, 1312309-64-0 | BroadPharm [broadpharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
